4-phenoxy-1H-indazol-3-amine
Overview
Description
Synthesis Analysis
A series of indazole derivatives were designed and synthesized by molecular hybridization strategy . These compounds were evaluated for their inhibitory activities against human cancer cell lines . The preliminary results suggested that most of the target compounds showed great antitumor activity .Molecular Structure Analysis
The molecular structure of 4-phenoxy-1H-indazol-3-amine is characterized by a bicyclic ring structure made up of a pyrazole ring and a benzene ring . It has been demonstrated that the 1H-indazole-3-amine structure is an effective hinge-binding fragment .Chemical Reactions Analysis
Indazole compounds are one of the principal components of many natural products and marketed drugs . Various substituted indazole derivatives have attracted great attention due to their diverse biological activities .Physical And Chemical Properties Analysis
4-Phenoxy-1H-indazol-3-amine has a boiling point of 96-98°C . Its InChI Code is 1S/C13H11N3O/c14-13-12-10 (15-16-13)7-4-8-11 (12)17-9-5-2-1-3-6-9/h1-8H, (H3,14,15,16) .Scientific Research Applications
Meta-C-H Transformations in Aniline and Phenol Substrates
A study by Wang et al. (2016) developed meta-C-H amination and meta-C-H alkynylation of aniline and phenol substrates using a modified norbornene as a transient mediator. This research demonstrates the first instance of such transformations in these substrates, with the successful amination and alkynylation of heterocyclic substrates including indazole, leading to desired products in moderate to high yields (Wang et al., 2016).
Synthesis of Fused Tetracyclic Heterocycles
Li et al. (2013) described a three-component reaction including an amine such as 1H-indazol-5-amine, resulting in the formation of fused tetracyclic heterocycles. This synthesis highlights the versatility of 1H-indazol-3-amine derivatives in creating complex heterocyclic structures (Li et al., 2013).
Silver(I)-Mediated Intramolecular Oxidative C–H Amination
Park et al. (2021) explored a silver(I)-mediated intramolecular oxidative C–H amination for constructing assorted 1H-indazoles, which are significant in medicinal chemistry. This method proved efficient for synthesizing a variety of 3-substituted indazoles (Park et al., 2021).
Electrochemical C-H Amination of Phenoxy Acetates
Wesenberg et al. (2017) presented an electrochemical protocol for the anodic C-H amination of phenoxy acetates, offering a sustainable access to 1,4-benzoxazin-3-ones, a significant structural motif in bioactive compounds. This method is compatible with a broad scope of substrates, showing the potential of 4-phenoxy-1H-indazol-3-amine in electrochemical syntheses (Wesenberg et al., 2017).
Catalysis in Reduction of Nitro Compounds
Nasrollahzadeh et al. (2020) discussed the role of amines in the reduction of nitro compounds, a key transformation in organic chemistry for synthesizing drugs, biologically active molecules, and other products. This review highlighted the use of various catalysts, including those involving indazole derivatives, for the efficient reduction of nitro compounds to amines (Nasrollahzadeh et al., 2020).
Synthesis of Polycyclic Heterocycles under Catalyst-Free Conditions
Lu et al. (2014) reported a Domino reaction of aromatic aldehydes with 1H-indazol-6-amine, yielding polycyclic heterocycles under catalyst-free conditions. This synthesis method is notable for its simplicity and efficiency, offering a new pathway for creating complex indazole-containing structures (Lu et al., 2014).
Safety And Hazards
Future Directions
Indazole-containing derivatives represent one of the most important heterocycles in drug molecules . Diversely substituted indazole derivatives bear a variety of functional groups and display versatile biological activities; hence, they have gained considerable attention in the field of medicinal chemistry . This suggests that 4-phenoxy-1H-indazol-3-amine and its derivatives could have potential applications in the development of new drugs .
properties
IUPAC Name |
4-phenoxy-1H-indazol-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O/c14-13-12-10(15-16-13)7-4-8-11(12)17-9-5-2-1-3-6-9/h1-8H,(H3,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQZSMAKADDTQKQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC3=C2C(=NN3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20467732 | |
Record name | 4-phenoxy-1H-indazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20467732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-phenoxy-1H-indazol-3-amine | |
CAS RN |
816454-31-6 | |
Record name | 4-phenoxy-1H-indazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20467732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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